![molecular formula C20H21F3N4O2 B2714927 ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860785-55-3](/img/structure/B2714927.png)
ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The compound has been explored in the synthesis of diverse heterocyclic structures due to its reactive functional groups, serving as a key intermediate in the formation of pyrazolo[3,4-b]pyridine derivatives. For instance, efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions involving pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the compound's versatility in creating new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Nucleophilic Reactivity and Derivative Formation
Research into the reactivity of similar compounds has shown their potential in reacting with various nucleophilic reagents to generate a wide array of functionalized pyrazolo[3,4-b]pyridine derivatives. Studies demonstrate the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and other derivatives, indicating the high nucleophilic reactivity and synthetic utility of such compounds in producing a diverse set of heterocyclic compounds (Harb et al., 1989).
Fluorescence and Biological Activity
A particularly notable application involves the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate derivatives leading to the discovery of novel fluorescent molecules and potential biological inhibitors. These derivatives, including trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, exhibit strong fluorescence and have been identified as new chemical classes of potential inhibitors for specific biological targets, indicating the compound's significance in the development of fluorescent markers and bioactive molecules (Wu et al., 2006).
Mechanism of Action
Target of Action
These compounds often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The trifluoromethyl group, for example, is known to enhance binding affinity and metabolic stability .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with a pyrazolo[3,4-b]pyridine core are involved in pathways related to cell signaling, inflammation, and cancer .
Pharmacokinetics
The presence of the ethyl and trifluoromethyl groups could potentially influence its solubility, absorption, and metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the trifluoromethyl group is often used to improve the metabolic stability of pharmaceuticals .
Future Directions
The future directions for research on this compound could potentially involve further exploration of its neuroprotective and anti-inflammatory properties . It could also involve the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl 1-ethyl-3-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-4-27-18-16(12(3)26-27)17(15(11-25-18)19(28)29-5-2)24-10-13-7-6-8-14(9-13)20(21,22)23/h6-9,11H,4-5,10H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVRZWPJZUHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC(=CC=C3)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.